![molecular formula C10H13NO2 B1267123 Benzoic acid, 4-[(1-methylethyl)amino]- CAS No. 121086-18-8](/img/structure/B1267123.png)

Benzoic acid, 4-[(1-methylethyl)amino]-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

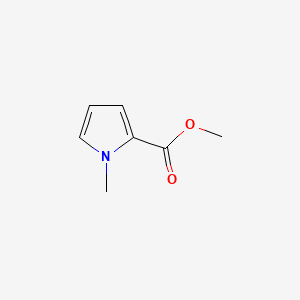

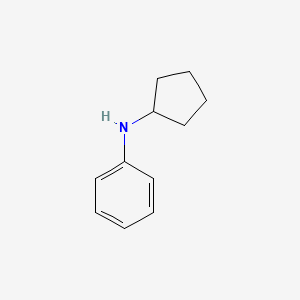

The synthesis of derivatives related to "Benzoic acid, 4-[(1-methylethyl)amino]-" involves multiple steps, including regioselective amidomethylation, azo coupling reactions, and protection-deprotection strategies for amino groups. For instance, 4-Amino-3-(aminomethyl)benzoic acid, a related compound, was synthesized from 4-aminobenzoic acid via regioselective amidomethylation, showcasing the versatility in synthesizing amino-substituted benzoic acids for various applications (Pascal, Sola, Labéguère, & Jouin, 2000).

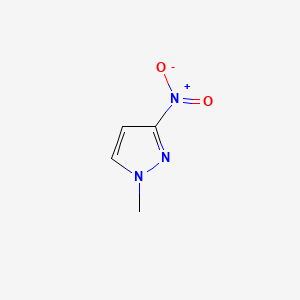

Molecular Structure Analysis

The molecular structure and geometry of benzoic acid derivatives are crucial for their chemical properties and reactivity. The molecular structure of 4-[N-phenyl-N-(3-methylphenyl)-amino]-benzoic acid was investigated using density functional theory (DFT), revealing insights into hyperconjugative interactions and intramolecular charge transfer (Kurt, Okur, Demic, Karpagam, & Sundaraganesan, 2011).

Chemical Reactions and Properties

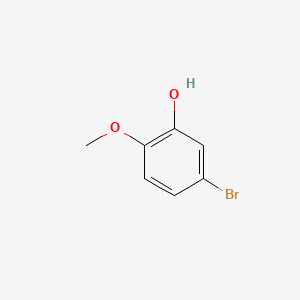

The chemical reactivity of "Benzoic acid, 4-[(1-methylethyl)amino]-" derivatives includes azo-hydrazone tautomerism and acid-base dissociation in solution, influenced by solvent composition and pH. These reactions are significant for the development of dyes and pigments (Baul, Das, Chandra, Mitra, & Pyke, 2009).

科学的研究の応用

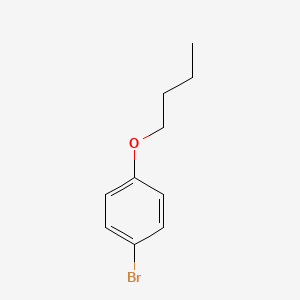

Pharmacokinetics and Analytical Methods : A study by Xu et al. (2020) focused on the pharmacokinetics of a related compound, Benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl]-, methyl ester, in rats. They used ultra-high performance liquid chromatography combined with electrospray quadrupole-time of flight mass spectrometry to investigate the pharmacokinetics after intravenous and oral administrations, demonstrating the compound's rapid distribution and bioavailability in rat plasma (Haoran Xu et al., 2020).

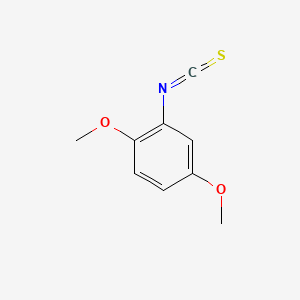

Antimicrobial Applications : Komurcu et al. (1995) explored the synthesis and evaluation of arylhydrazones of p-aminobenzoic acid hydrazide as antimicrobial agents. This study indicates the potential antimicrobial applications of compounds structurally related to Benzoic acid, 4-[(1-methylethyl)amino]- (S. Komurcu et al., 1995).

Azo-Benzoic Acids in Spectroscopy and Molecular Characterization : Baul et al. (2009) characterized several azo-benzoic acids, including 4-[((E)-1-{2-hydroxy-5-[(E)-2-(aryl)-1-diazenyl]phenyl}methylidene)amino]benzoic acid, using spectroscopic techniques. This research demonstrates the use of benzoic acid derivatives in molecular structure and spectral analysis (T. Baul et al., 2009).

Chemical Synthesis and Modification : Pascal et al. (2000) synthesized a novel unnatural amino acid, 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), from 4-aminobenzoic acid. This study highlights the chemical synthesis and potential applications of benzoic acid derivatives in peptidomimetics and combinatorial chemistry (R. Pascal et al., 2000).

Molecular Properties and Metabolism : Ghauri et al. (1992) conducted a study on a series of substituted benzoic acids, including 4-amino benzoic acid. They investigated the compounds' physicochemical properties, metabolism, and the interaction with drug-metabolizing enzyme active sites. This research provides insight into the metabolism of benzoic acid derivatives (F. Y. Ghauri et al., 1992).

Safety And Hazards

特性

IUPAC Name |

4-(propan-2-ylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(2)11-9-5-3-8(4-6-9)10(12)13/h3-7,11H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGURDCUILNHQJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70300807 |

Source

|

| Record name | Benzoic acid, 4-[(1-methylethyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 4-[(1-methylethyl)amino]- | |

CAS RN |

121086-18-8 |

Source

|

| Record name | Benzoic acid, 4-[(1-methylethyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[b]thiophene-2-carbonyl chloride](/img/structure/B1267047.png)

![2-Methylbenzo[d]thiazole-6-carbonitrile](/img/structure/B1267053.png)

![3,4-Dibromothieno[2,3-b]thiophene](/img/structure/B1267057.png)